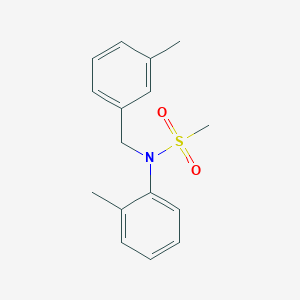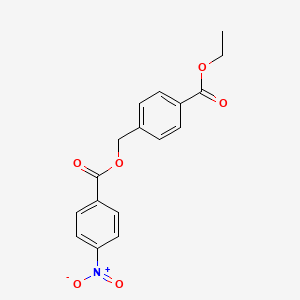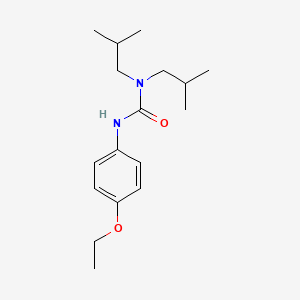![molecular formula C18H16Cl2N2 B5696022 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5696022.png)
7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine, also known as CQ, is a synthetic drug that has been used for various scientific research applications. It belongs to the class of quinoline compounds and has been widely studied for its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine has been used in various scientific research applications, including:
1. Antimalarial activity: 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine has been used as an antimalarial drug for many years. It works by inhibiting the growth of the malaria parasite in the red blood cells.
2. Cancer research: 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine has been studied for its potential anticancer properties. It has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy.
3. Autophagy research: 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine has been used to study the process of autophagy, which is the mechanism by which cells break down and recycle their own components.
Wirkmechanismus
The mechanism of action of 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine is not fully understood. However, it is believed to work by inhibiting the acidification of lysosomes, which are organelles in the cell that break down and recycle cellular waste. This leads to the accumulation of waste products in the cell, which can have various effects depending on the cell type and the context.
Biochemical and Physiological Effects:
7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine has been shown to have various biochemical and physiological effects, including:
1. Inhibition of lysosomal acidification: 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine inhibits the acidification of lysosomes, which can lead to the accumulation of waste products in the cell.
2. Inhibition of autophagy: 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine inhibits the process of autophagy, which can lead to the accumulation of damaged cellular components.
3. Inhibition of cancer cell growth: 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine has several advantages and limitations for lab experiments, including:
Advantages:
1. 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine is a well-studied compound with a known mechanism of action.
2. 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine is relatively easy to synthesize and purify.
3. 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine has been used in various scientific research applications, which makes it a versatile tool for researchers.
Limitations:
1. 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine has limited solubility in water, which can make it difficult to work with in some experiments.
2. 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine can have off-target effects, which can complicate the interpretation of experimental results.
3. 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine has been used as an antimalarial drug for many years, which can limit its use in some experiments due to potential drug resistance.
Zukünftige Richtungen
There are several future directions for the study of 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine, including:
1. Further investigation of the mechanism of action of 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine and its effects on cellular processes.
2. The development of new derivatives of 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine with improved solubility and specificity.
3. The exploration of new therapeutic applications of 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine, such as in the treatment of neurodegenerative diseases.
4. The study of the potential side effects of 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine and its long-term effects on human health.
Conclusion:
In conclusion, 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine is a synthetic drug that has been used for various scientific research applications. It has a well-known mechanism of action and has been studied for its potential therapeutic properties. While it has several advantages for lab experiments, it also has limitations that should be taken into account. There are several future directions for the study of 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine, which will help to further our understanding of its effects on cellular processes and potential therapeutic applications.
Synthesemethoden
The synthesis of 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine involves the reaction between 7-chloro-4-methylquinoline and 2-chloro-N-(2-chlorophenyl)ethylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The product is then purified using column chromatography. The yield of 7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine is typically around 50%.
Eigenschaften
IUPAC Name |
7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2/c1-12-10-18(22-17-11-14(19)6-7-15(12)17)21-9-8-13-4-2-3-5-16(13)20/h2-7,10-11H,8-9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHVLGSKEOPWPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methylquinolin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-fluorophenyl)ethyl]-3-phenylacrylamide](/img/structure/B5695940.png)
![methyl 2-{[(mesityloxy)acetyl]amino}benzoate](/img/structure/B5695943.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5695958.png)


![4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5696002.png)


![methyl 1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5696026.png)

![2-methoxy-6-[(6-quinolinylimino)methyl]phenol](/img/structure/B5696037.png)
![2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide](/img/structure/B5696041.png)
![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]azepane](/img/structure/B5696057.png)